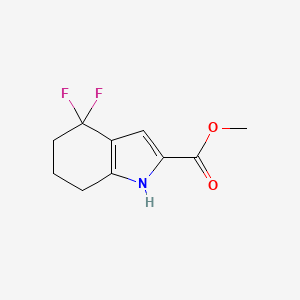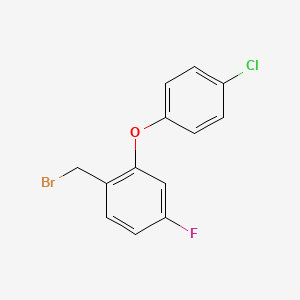![molecular formula C20H16BrN3O3S B12274292 5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B12274292.png)
5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties. The imidazo[1,2-a]pyridine moiety within this compound is particularly notable for its presence in various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the initial formation of the imidazo[1,2-a]pyridine core, followed by functionalization at specific positions to introduce the bromine, methoxy, and sulfonamide groups .
Formation of Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a pyridine derivative with an appropriate imidazole precursor under acidic or basic conditions.
Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds like 3-bromoimidazo[1,2-a]pyridine and 2-methylimidazo[1,2-a]pyridine share structural similarities.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole.
Uniqueness
5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazo[1,2-a]pyridine core, along with the bromine, methoxy, and sulfonamide groups, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C20H16BrN3O3S |
|---|---|
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
5-bromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H16BrN3O3S/c1-27-18-10-7-15(21)12-19(18)28(25,26)23-16-8-5-14(6-9-16)17-13-24-11-3-2-4-20(24)22-17/h2-13,23H,1H3 |
Clave InChI |
FCPRPCNDDPPIOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12274218.png)

![2-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B12274226.png)

![6-Aza-bicyclo[3.1.1]hept-3-ylamine](/img/structure/B12274239.png)
![1,4-Dioxaspiro[4.5]decan-8-amine, N-(2,2-diethoxyethyl)-](/img/structure/B12274243.png)

![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12274262.png)
![6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B12274270.png)
![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12274277.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B12274280.png)
![Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B12274284.png)

